![molecular formula C15H18F3NO5S B2931139 7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396889-19-2](/img/structure/B2931139.png)

7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

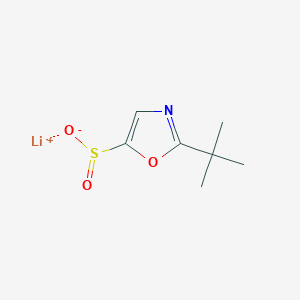

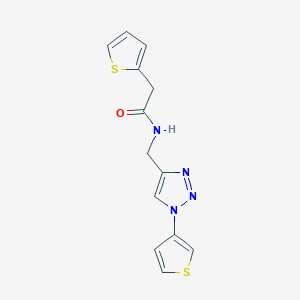

The compound you mentioned is a complex organic molecule. It contains a trifluoromethoxy group, a sulfonyl group, and a spirocyclic structure. The trifluoromethoxy group is a fluorinated ether group that is often used in pharmaceuticals and agrochemicals due to its unique properties . The sulfonyl group is a common functional group in organic chemistry, often used as a protecting group or as a reactive group in synthetic chemistry . The spirocyclic structure refers to a compound where two rings share a single atom, in this case, the “spiro” atom is part of both a six-membered and a five-membered ring.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the various functional groups. The trifluoromethoxy group is known to prefer the para position on aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the trifluoromethoxy group is known to be quite hydrophobic .科学的研究の応用

Stereochemistry and Elimination Reactions Spirocyclic compounds, including various spiroketals and their derivatives, have been studied for their stereochemistry and elimination reactions. For instance, α-bromo spiroketals have been characterized and their relative stereochemistries established, demonstrating the potential for synthesizing spiroketal metabolites like obtusin and neoobtusin (Lawson et al., 1993).

Polymerization of Cyclic Monomers The radical polymerization of unsaturated spiro orthocarbonates highlights another application, where spirocyclic compounds serve as monomers in the formation of crosslinked polymers with specific properties, such as reduced shrinkage volume (Moszner et al., 1995).

Synthesis and Reactions of Silanes Research on silanes containing triflate groups underscores the versatility of sulfone derivatives in synthesizing compounds with potential industrial applications, facilitating reactions with alcohols and amines (Matyjaszewski & Chen, 1988).

Oxidative Properties in Organic Synthesis Sulfone compounds, such as triflic anhydride, are utilized for the mild oxidation of alcohols and sulfides, showcasing their role in synthesizing carbonyl compounds and sulfoxides, which are crucial intermediates in various organic syntheses (Nenajdenko et al., 1997).

Fuel-Cell Applications The synthesis and properties of sulfonated block copolymers featuring fluorenyl groups for fuel-cell applications demonstrate the importance of sulfone derivatives in developing high-performance materials for energy technologies (Bae et al., 2009).

特性

IUPAC Name |

7,7-dimethyl-2-[4-(trifluoromethoxy)phenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5S/c1-13(2)22-9-14(10-23-13)7-19(8-14)25(20,21)12-5-3-11(4-6-12)24-15(16,17)18/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLUZYUKUJBFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)

![2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2931058.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B2931062.png)

![2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2931065.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2931069.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2931077.png)

![2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide](/img/structure/B2931079.png)